ethyl 5-(acetyloxy)-1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate
Overview
Description
Ethyl 5-(acetyloxy)-1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(acetyloxy)-1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functionalization at specific positions to introduce the acetyloxy, ethoxyphenyl, and carboxylate groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability. These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(acetyloxy)-1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of functionalized products.
Scientific Research Applications
Ethyl 5-(acetyloxy)-1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ethyl 5-(acetyloxy)-1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(hydroxy)-1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate
- Ethyl 5-(methoxy)-1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate
- Ethyl 5-(acetyloxy)-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate
Uniqueness
Ethyl 5-(acetyloxy)-1-(4-ethoxyphenyl)-2-methyl-1H-indole-3-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar indole derivatives.
Properties
IUPAC Name |
ethyl 5-acetyloxy-1-(4-ethoxyphenyl)-2-methylindole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-5-26-17-9-7-16(8-10-17)23-14(3)21(22(25)27-6-2)19-13-18(28-15(4)24)11-12-20(19)23/h7-13H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAIZMQSRMCZPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)OC(=O)C)C(=O)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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